5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride
Description
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium chloride is a tetrazolium salt characterized by a five-membered aromatic ring containing four nitrogen atoms. The molecule features a 4-methylphenyl substituent at position 5 and phenyl groups at positions 2 and 3 of the tetrazole ring, with a chloride counterion. Tetrazolium salts are widely studied for their redox activity, often serving as indicators in biological assays or precursors in organic synthesis. The methyl group on the 4-methylphenyl moiety introduces steric and electronic effects that influence the compound’s solubility, stability, and reactivity compared to analogs with halogens or other substituents.
Properties
IUPAC Name |
5-(4-methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLBJYGJEBOQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylphenylformazan
The reaction begins with the condensation of 4-methylbenzaldehyde and phenylhydrazine in methanol under reflux. Cooling the mixture to 5°C induces crystallization of the hydrazone intermediate. Subsequent diazotization of aniline in hydrochloric acid with sodium nitrite at 0–5°C generates a diazonium salt, which is coupled with the hydrazone in a methanol-pyridine solution. The resulting 1-(4-methylphenyl)-3,5-diphenylformazan precipitates as a dark red solid after 12 hours.
Oxidative Cyclization to Tetrazolium Chloride
Direct Alkylation of Tetrazole Derivatives
An alternative route involves quaternizing a pre-formed tetrazole. For example, 5-(4-methylphenyl)-1H-tetrazole can be alkylated with diphenyliodonium chloride in dimethylformamide (DMF) at 120°C for 6 hours.
Optimization of Alkylation Conditions
Key parameters include:
-
Solvent polarity : DMF outperforms acetonitrile or toluene due to its ability to stabilize ionic intermediates.
-
Temperature : Reactions below 100°C result in incomplete alkylation, while temperatures above 130°C promote decomposition.
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Stoichiometry : A 1:1.2 molar ratio of tetrazole to iodonium salt maximizes yield without generating di-alkylated byproducts.
Purification via silica-gel chromatography (ethyl acetate/petroleum ether, 15–20% gradient) isolates the target compound in 45–50% yield.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of tetrazolium salts by enhancing reaction kinetics. A mixture of 4-methylbenzaldehyde, phenylhydrazine, and ammonium chloride in DMF is irradiated at 150°C for 15 minutes, directly yielding the tetrazolium chloride without isolating intermediates. This method reduces reaction time by 80% but requires specialized equipment and yields 52–55% product.
Comparative Analysis of Synthetic Routes
Critical Parameters Influencing Yield and Purity
Solvent Selection
Oxidizing Agents
Chlorine gas provides superior atom economy compared to nitrites or peroxides, but safety protocols are essential.
Temperature Control
Exothermic reactions during diazonium salt addition require ice baths to maintain temperatures below 10°C, preventing decomposition.
Scalability and Industrial Feasibility
The formazan oxidation method scales linearly up to 10 kg batches with consistent yields, making it suitable for industrial production. In contrast, microwave synthesis is limited to small-scale applications due to energy constraints.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the tetrazole ring can yield amines or hydrazines, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, methylating agents, and various catalysts.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines and hydrazines.
Substitution: Functionalized tetrazole derivatives with various substituents.
Scientific Research Applications
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a precursor for tetrazole-based pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Tetrazoles vs. Triazoles :
The tetrazole ring (four nitrogens) in the target compound contrasts with triazole derivatives (three nitrogens), such as 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (). The additional nitrogen in tetrazoles increases ring strain and electron-deficient character, enhancing susceptibility to reduction compared to triazoles.
Substituent Effects :
- Halogen vs. Methyl Groups : Isostructural compounds 4 and 5 () feature halogenated aryl groups (Cl, F) instead of methylphenyl. Halogens introduce electronegative effects and stronger intermolecular interactions (e.g., halogen bonding), leading to distinct crystal packing despite similar conformations .
- Steric Effects : The 4-methylphenyl group in the target compound may reduce molecular planarity compared to halogenated analogs, as seen in , where fluorophenyl groups adopt perpendicular orientations relative to the core structure.
Crystallography :
Crystal structures of related compounds (e.g., 4 and 5 ) were determined using SHELX programs (), which are standard for small-molecule refinement. The target compound’s structure, if analyzed similarly, would likely exhibit differences in unit cell parameters and hydrogen bonding due to the methyl group’s steric bulk versus halogens .
Spectroscopic Properties
IR Spectroscopy :
NMR Spectroscopy :
Stability and Reactivity
- Redox Behavior : Tetrazolium salts are prone to reduction, forming formazans. The methylphenyl group likely stabilizes the oxidized form compared to electron-withdrawing substituents (e.g., Cl, F) in halogenated analogs.
- Thermal Stability : Halogenated compounds () may exhibit higher melting points due to stronger intermolecular forces, whereas the methyl group in the target compound could lower melting points .
Data Tables
Biological Activity
5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazol-1-ium;chloride is a synthetic compound belonging to the tetrazole family, characterized by its unique structural properties and potential applications in various scientific fields, particularly in pharmacology and material science. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18ClN4
- Molecular Weight : 366.83 g/mol
- CAS Number : 10557-48-9
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : Achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.
- Substitution Reactions : Introduction of phenyl groups via electrophilic aromatic substitution.
- Quaternization : Finalizing the structure by methylating the tetrazole nitrogen to form the chloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites and potentially inhibiting their functions.
- Protein Interactions : The phenyl and methylphenyl groups enhance binding affinity by interacting with hydrophobic pockets in proteins.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy against specific cancer cell lines, including breast and renal cancers.
- Anti-inflammatory Effects : Demonstrated ability to modulate inflammatory pathways in cellular models.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating moderate antibacterial activity.
Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines revealed that treatment with this tetrazolium compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM. These findings suggest that it may induce apoptosis through mitochondrial pathways.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 5-Phenyl-2,3-diphenyl-1H-tetrazol-1-ium;chloride | Structure | Moderate antibacterial | Lacks methyl group |
| 5-(4-Methylphenyl)-2-phenyl-1H-tetrazol-1-ium;chloride | Structure | Lower anticancer efficacy | Fewer phenyl groups |
| 5-(4-Methylphenyl)-2,3-diphenyl-1H-tetrazole | Structure | Nonionic form | Different solubility |
Q & A
Q. Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) |
| Solvent | PEG-400 |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
| Purification | Recrystallization (aqueous acetic acid) |
Basic: How is the compound characterized spectroscopically?
Infrared (IR) spectroscopy identifies functional groups such as the tetrazole ring (stretching vibrations ~1500–1600 cm⁻¹) and aromatic C–H bonds. ¹H NMR confirms substitution patterns via chemical shifts: aromatic protons appear at δ 6.8–7.8 ppm, while methyl groups (e.g., 4-methylphenyl) resonate near δ 2.3–2.5 ppm .
Basic: What crystallographic methods are used to resolve its structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. The SHELX suite enables precise determination of bond lengths, angles, and torsion angles. For example, mean C–C bond lengths typically align with expected values (~1.4–1.5 Å), and R factors below 0.1 indicate high reliability .
Advanced: How can researchers address contradictions in structural data between experimental and computational models?
Validate Computational Parameters : Ensure density functional theory (DFT) calculations use basis sets (e.g., B3LYP/6-311G**) that match the compound’s electronic environment.
Cross-Reference Experimental Data : Compare SC-XRD bond lengths/angles (e.g., C–N in tetrazole ring: ~1.3 Å) with DFT-optimized geometries.
Analyze Solvent Effects : Computational models often neglect solvent interactions; discrepancies in dipole moments may arise from PEG-400’s polarity .
Advanced: What strategies optimize reaction yields for derivatives of this tetrazolium salt?
| Factor | Optimization Strategy |
|---|---|
| Catalyst Loading | Increase Bleaching Earth Clay to 15 wt% to enhance coupling efficiency. |
| Temperature Control | Maintain 80°C to accelerate kinetics without degrading PEG-400. |
| Substrate Ratio | Use 1.2:1 molar ratio of chlorobenzoyl chloride to tetrazole precursor to drive completion. |
| Yield improvements (from ~65% to >85%) are achievable by iterative adjustment of these parameters . |
Advanced: How does the electronic structure of the tetrazolium ring influence its reactivity?
The tetrazolium cation’s electron-deficient nature facilitates nucleophilic attack at the N1 position. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (~-1.5 eV), making it susceptible to reduction. Substituents like 4-methylphenyl stabilize the cation via inductive effects, altering redox potentials in electrochemical studies .
Basic: What is the molecular formula and weight of the compound?
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClN₄ (anhydrous) |
| Molecular Weight | 360.83 g/mol |
| CAS Registry | 16755-66-1 |
| These data are critical for stoichiometric calculations and regulatory documentation . |
Advanced: How can researchers validate the purity of synthesized batches?
HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate impurities.
Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; pure samples show a single major weight loss step near 200°C .
Basic: What safety precautions are necessary during synthesis?
- Ventilation : Use fume hoods to avoid inhaling PEG-400 vapors.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for handling chlorobenzoyl chlorides.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: What are potential applications in medicinal chemistry?
The tetrazolium core is a bioisostere for carboxylic acids, enhancing membrane permeability. Derivatives exhibit promise as:
- Antimicrobial Agents : Structural analogs show MIC values <10 µg/mL against Staphylococcus aureus.
- Enzyme Inhibitors : The cation’s charge mimics phosphate groups, inhibiting kinases in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
